molecular formula C12H9ClF3N B11853927 4-Chloro-2,3-dimethyl-7-(trifluoromethyl)quinoline

4-Chloro-2,3-dimethyl-7-(trifluoromethyl)quinoline

Cat. No.: B11853927
M. Wt: 259.65 g/mol
InChI Key: SYIZYPLJZJPYJL-UHFFFAOYSA-N
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Description

4-Chloro-2,3-dimethyl-7-(trifluoromethyl)quinoline is a quinoline derivative characterized by the presence of chloro, dimethyl, and trifluoromethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2,3-dimethyl-7-(trifluoromethyl)quinoline typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate quinoline precursor.

    Chlorination: Introduction of the chloro group at the 4-position.

    Methylation: Introduction of methyl groups at the 2 and 3 positions.

    Trifluoromethylation: Introduction of the trifluoromethyl group at the 7-position.

These reactions often require specific catalysts and conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using optimized conditions to maximize yield and minimize by-products. The use of continuous flow reactors can also enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2,3-dimethyl-7-(trifluoromethyl)quinoline can undergo various chemical reactions, including:

    Oxidation: Conversion to quinoline N-oxide derivatives.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Halogen exchange or nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various substituted quinoline derivatives .

Scientific Research Applications

4-Chloro-2,3-dimethyl-7-(trifluoromethyl)quinoline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-2,3-dimethyl-7-(trifluoromethyl)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, leading to more potent biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-7-(trifluoromethyl)quinoline
  • 2-Chloro-4-(trifluoromethyl)quinoline
  • 4-Chloro-2,8-bis(trifluoromethyl)quinoline

Uniqueness

4-Chloro-2,3-dimethyl-7-(trifluoromethyl)quinoline is unique due to the specific arrangement of its substituents, which confer distinct chemical and biological properties. The presence of both methyl and trifluoromethyl groups enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H9ClF3N

Molecular Weight

259.65 g/mol

IUPAC Name

4-chloro-2,3-dimethyl-7-(trifluoromethyl)quinoline

InChI

InChI=1S/C12H9ClF3N/c1-6-7(2)17-10-5-8(12(14,15)16)3-4-9(10)11(6)13/h3-5H,1-2H3

InChI Key

SYIZYPLJZJPYJL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2C=C(C=CC2=C1Cl)C(F)(F)F)C

Origin of Product

United States

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